REACTION_SMILES
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[CH3:21][C:22](=[O:23])[OH:24].[NH2:12][c:13]1[cH:14][cH:15][c:16]([CH3:20])[cH:17][c:18]1[OH:19].[O:1]=[C:2]1[O:3][C:4](=[O:5])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]21>>[C:2]1(=[O:3])[c:11]2[c:6]([cH:7][cH:8][cH:9][cH:10]2)[C:4](=[O:5])[N:12]1[c:13]1[cH:14][cH:15][c:16]([CH3:20])[cH:17][c:18]1[OH:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(N)c(O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1OC(=O)c2ccccc21
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Name
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Type
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product
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Smiles
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Cc1ccc(N2C(=O)c3ccccc3C2=O)c(O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |